

Quantitative Efficacy and Safety Data of Homopterocarpin

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Compound Focus: Homopterocarpin

CAS No.: 606-91-7

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Therapeutic Area	Assay / Model	Target / Pathway	Key Finding (IC50/Ki)	Selectivity / Toxicity Notes	Citation
Neurological Disorders	Human MAO-B inhibition	Monoamine Oxidase-B (MAO-B)	IC50 = 0.72 μM ; Ki = 0.21 μM	Selective over MAO-A (SI = 2.07); non-toxic to MDCK and HL-60 cells at tested concentrations.	[1]
Infectious Diseases	Antiplasmodial activity	<i>Plasmodium falciparum</i> 3D7 strain	IC50 = 0.52 μg/mL	Low cytotoxicity (Selectivity Index, SI \geq 28.46).	[2]
Liver Protection	<i>In vivo</i> hepatoprotection	Thioredoxin/Peroxiredoxin & TLR4/MyD88 pathways	Significant reduction in MET-induced liver damage at 10	Restored liver enzyme levels (ALT, AST, ALP) and antioxidant markers (GSH, Catalase,	[3]

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			mg/kg/day for 4 weeks.	SOD); no toxicity in control group.	

For context, the table below compares **homopteroicarpin** with its structural analog, **medicarpin**, which is a direct derivative and a relevant alternative.

Comparison with Medicarpin

Compound	MAO-B Inhibition (IC50)	Antiplasmodial Activity (IC50)	Antioxidant (DPPH)	Key Structural Difference
Homopteroicarpin	0.72 μ M [1]	0.52 μ g/mL [2]	Information missing	3-methoxy, 9-methoxy on A and B rings
Medicarpin	0.45 μ M [1]	0.45 μ g/mL [4]	7.50 μ g/mL [4]	3-hydroxy, 9-methoxy on A and B rings

Detailed Experimental Protocols

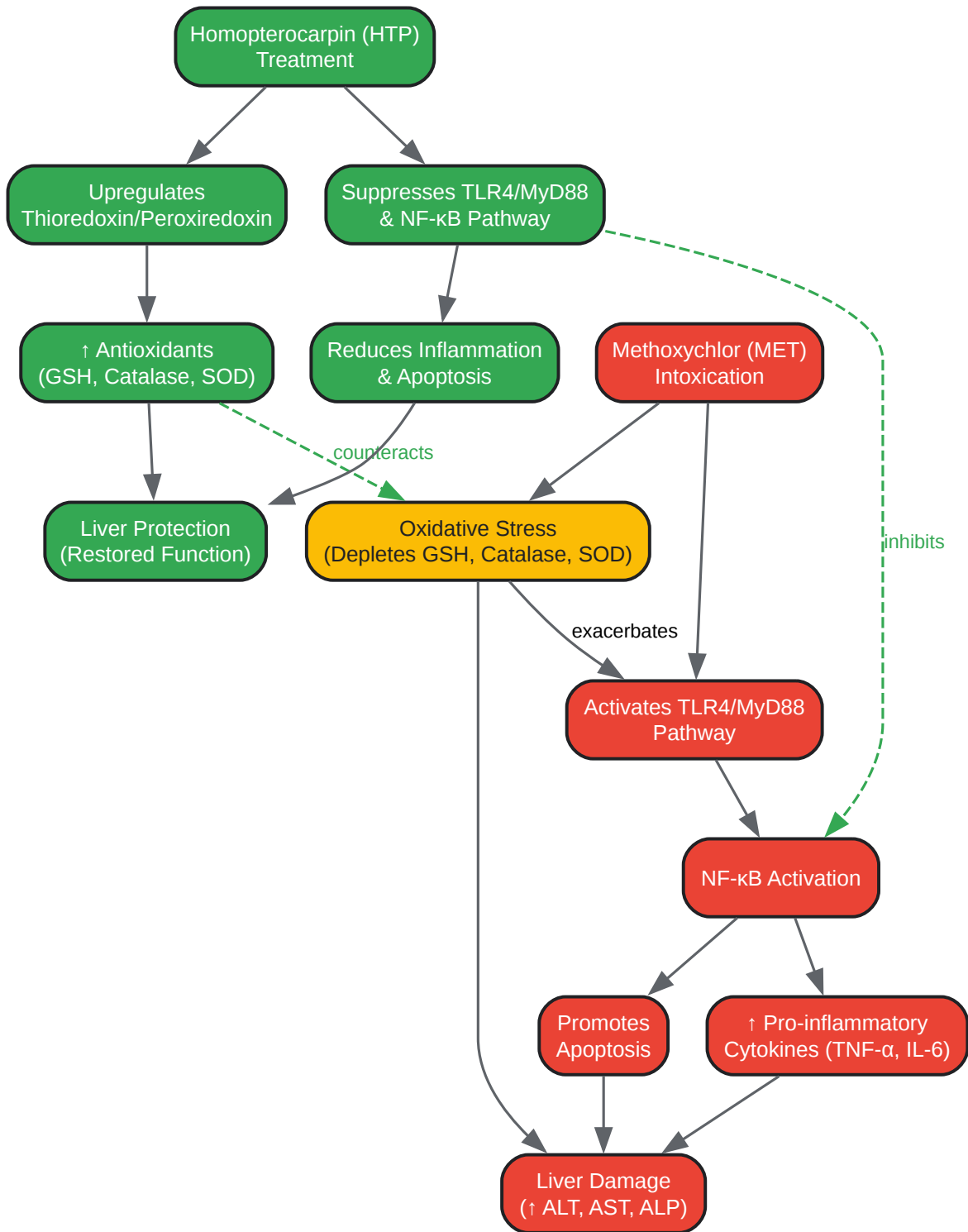
The data in the tables were generated using standardized experimental models:

- **MAO-B Inhibition [1]:** The inhibitory activity against human monoamine oxidase-B (hMAO-B) was evaluated in vitro using enzyme kinetics. The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) were determined, and the mechanism was identified as reversible competitive inhibition.
- **Anti-Plasmodial Activity [2]:** Activity against the chloroquine-sensitive *Plasmodium falciparum* 3D7 strain was assessed using a lactate dehydrogenase assay. The selectivity index (SI) was calculated as the ratio of the cytotoxic concentration to the antiplasmodial IC50, indicating a favorable safety window for **homopteroicarpin**.

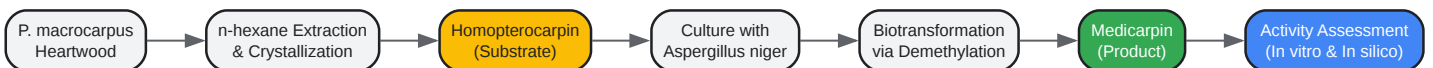
- **Hepatoprotective Model [3]:** The in vivo hepatoprotective effect was evaluated in a rat model of methoxychlor (MET)-induced liver injury. **Homopterocarpin** (10 mg/kg/day) was administered orally for 28 days. Biochemical markers (liver enzymes ALT, AST, ALP; oxidative stress markers GSH, Catalase, SOD) and histopathological analysis of liver tissues were performed.

Mechanism of Action and Workflow

The following diagrams, created using Graphviz, illustrate the key signaling pathway involved in **homopterocarpin**'s hepatoprotective effect and the workflow for its biotransformation.



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Conclusion and Research Outlook

Available data shows **Homopterocarpin** exhibits promising efficacy in neurological, infectious, and hepatoprotective models with initial evidence of low toxicity and good selectivity [1] [3] [2]. Its conversion to **Medicarpin** presents a strategy to enhance certain activities [4] [1].

To fully establish its therapeutic index, future research should focus on:

- Conducting rigorous acute and chronic toxicity studies to determine the median lethal dose (LD50) and no-observed-adverse-effect-level (NOAEL).
- Expanding efficacy profiling against more disease targets.
- Performing human clinical trials to validate preclinical findings and confirm the safety and efficacy in humans.

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